![molecular formula C14H13Cl2N3 B1517429 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 778574-06-4](/img/structure/B1517429.png)
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H13Cl2N3 and its molecular weight is 294.2 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere at 2-8°C, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites . The compound’s interaction with key enzymes can lead to the accumulation or depletion of specific metabolites, thereby influencing cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical activity, influencing cellular processes and metabolic pathways.
Biological Activity
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS No. 778574-06-4) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound's structure is characterized by a fused pyrido-pyrimidine ring system with two chlorine substituents and a benzyl group, contributing to its unique chemical properties.
- Molecular Formula : C14H13Cl2N3
- Molecular Weight : 294.18 g/mol
- Boiling Point : Data not available
- Purity : Typically around 97% .
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. Key findings include:
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines including breast and lung cancer cells by inducing apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound acts as an inhibitor for several cytochrome P450 enzymes:
- CYP1A2 and CYP2D6 Inhibition : This inhibition suggests potential interactions with other drugs metabolized by these enzymes, which could affect therapeutic outcomes in polypharmacy scenarios .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
Property | Value |
---|---|
GI Absorption | High |
Blood-Brain Barrier (BBB) | Yes |
Skin Permeation | Log Kp = -5.59 cm/s |
Lipinski's Rule | 0 violations |
These properties indicate favorable absorption characteristics and the ability to penetrate biological barriers effectively .
Toxicity and Safety
Safety data indicates several precautionary measures due to potential toxicity:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
The synthesis typically involves cyclocondensation of pyrimidine precursors with benzylamine derivatives. Key steps include chlorination at the 2- and 4-positions using POCl₃ and subsequent benzylation. For example, similar analogs are synthesized via nucleophilic substitution followed by benzylation in aprotic solvents like DMF with base catalysis .
Q. What spectroscopic methods confirm the compound’s structural integrity?
Multinuclear NMR (¹H, ¹³C) identifies characteristic signals: benzyl protons (δ 4.3–4.5 ppm) and deshielded pyrimidine carbons (C2/C4 at ~155–160 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion cluster (C₁₄H₁₂Cl₂N₃), while X-ray crystallography of related analogs resolves ring conformation .
Q. What solubility challenges exist, and how are they addressed in formulations?
The compound has poor aqueous solubility (<0.1 mg/mL). Strategies include cyclodextrin inclusion complexes (e.g., HP-β-CD increasing solubility 10-fold) or nanocrystal suspensions stabilized with poloxamers .
Q. What in vitro models are used for initial biological screening?
Common assays include:
- Kinase inhibition (e.g., CDK2/cyclin E IC₅₀ = 38 nM via HTRF)
- Antibacterial activity (14 mm inhibition zones against S. aureus at 50 µg/mL)
- Cytotoxicity profiling (HEK293 CC₅₀ > 100 µM via MTT) .
Q. How is compound stability assessed under various storage conditions?
Accelerated stability studies show:
- 6-month stability at -20°C under argon (HPLC purity >98%)
- Rapid degradation at 25°C/60% RH (t₉₀ = 14 days) due to hygroscopic Cl groups .
Advanced Research Questions
Q. How can reaction conditions optimize dichlorination to minimize side products?
Key optimizations include:
- Temperature control (40–60°C) to balance reaction rate/selectivity
- Catalytic DMAP with stoichiometric POCl₃ for regioselectivity
- Real-time LC-MS monitoring to adjust quenching timing .
Q. What methods resolve discrepancies in reported IC₅₀ values across kinase studies?
Standardize assays by:
- Matching ATP concentrations to kinase-specific Kₘ-ATP
- Validating compound purity (>95% HPLC) and buffer stability
- Using ITC to confirm binding thermodynamics .
Q. How does computational modeling improve metabolic stability of analogs?
Molecular dynamics simulations of CYP3A4 identify vulnerable sites (e.g., para-benzyl). Strategic fluorination reduces oxidation rates, increasing microsomal t₁/₂ from 12 to 48 minutes .
Q. What orthogonal methods validate target engagement in cellular models?
Combine:
- CETSA showing ΔTₘ ≥ 2°C for CDK2
- siRNA knockdown followed by activity comparisons
- Photoaffinity labeling with azide probes for binding protein capture .
Q. How are off-target effects addressed in transcriptomic studies?
Mitigation strategies include:
- Chemoproteomics with kinase inhibitor beads to map unintended interactions
- Scaffold hopping (e.g., replacing benzyl with indole groups)
- Dose-response deconvolution in phenotypic assays .
Methodological Notes
- Synthetic Routes : Prioritize anhydrous conditions for chlorination to avoid hydrolysis .
- Characterization : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the tetrahydropyrido ring .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .
Preparation Methods
Starting Material and General Synthetic Route
The synthesis generally begins with 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as the key intermediate. This compound undergoes chlorination to introduce chlorine atoms at the 2- and 4-positions of the pyrimidine ring, forming the dichloro derivative.
Chlorination Using Phosphoryl Chloride and Catalytic DMF
A common and effective method for chlorination involves the use of phosphoryl chloride (POCl3) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) , typically in an aprotic solvent such as acetonitrile.
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- Reactants: 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (5.0 g, 0.02 mol)
- Phosphoryl chloride: 3.30 mL (0.035 mol)
- Solvent: Acetonitrile (80 mL)
- Catalyst: DMF (catalytic amount)
- Temperature: 70 °C
- Reaction time: 1 to 3 hours (reflux conditions for 3 hours in some protocols)
Procedure:
The mixture is heated to 70 °C under reflux. After completion, solvents are removed under reduced pressure. The residue is dissolved in dichloromethane and poured over ice. The aqueous phase is neutralized carefully with sodium bicarbonate to pH ~8. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under vacuum.Purification:
Silica gel column chromatography using gradients of ethyl acetate and hexanes (0-100%) is employed to purify the product.-
- Yield: Approximately 57.8% isolated yield of 6-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
- Physical state: Yellow oil.
- Mass spectrometry (MS): Molecular ion peak at m/z 260 [M+H]+.
- Proton NMR (DMSO-d6): Signals consistent with aromatic protons and tetrahydropyrido ring protons, e.g., δ 8.80 (s, 1H), 7.40-7.24 (m, 5H), 3.76 (s, 2H), 3.57 (s, 2H), 2.92 (t, 2H), 2.80 (t, 2H).
Alternative Chlorination Using Trichlorophosphate
Another chlorinating agent, trichlorophosphate , can be used in combination with DMF and acetonitrile under reflux conditions to achieve similar chlorination.
- Reaction time is typically around 3 hours at reflux.
- The work-up and purification steps resemble those described above.
- This method also yields the dichloro compound with comparable purity and yield.
Detailed Reaction Data Summary
Step | Reactants & Conditions | Temperature | Time | Yield (%) | Purification | Characterization |
---|---|---|---|---|---|---|
Chlorination with POCl3 and DMF in Acetonitrile | 6-benzyl-tetrahydropyrido-pyrimidinone (5 g), POCl3 (3.3 mL), DMF (catalytic), acetonitrile (80 mL) | 70 °C (reflux) | 1–3 h | 57.8 | Silica gel chromatography (EtOAc/hexane gradient) | MS: 260 [M+H]+; 1H NMR consistent with structure |
Chlorination with Trichlorophosphate and DMF | Same starting material, trichlorophosphate, DMF, acetonitrile | Reflux | 3 h | Comparable | Column chromatography | Similar MS and NMR data |
Notes on Reaction Mechanism and Optimization
- The presence of DMF acts as a catalyst by forming a Vilsmeier-type intermediate, enhancing the chlorination efficiency.
- Acetonitrile is chosen for its aprotic nature and ability to dissolve both reactants and reagents.
- The reaction temperature (70 °C) balances reaction rate and stability of the intermediate.
- Neutralization with sodium bicarbonate is critical to quench excess chlorinating agents and prevent degradation.
- The purification via silica gel chromatography ensures removal of side products and unreacted starting materials.
Summary of Research Findings
- The chlorination of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is efficiently achieved using phosphoryl chloride or trichlorophosphate with catalytic DMF in acetonitrile.
- Reaction times vary from 1 to 3 hours at reflux (~70 °C).
- Yields around 57-79% have been reported depending on the exact protocol and purification method.
- The product is well-characterized by MS and NMR, confirming the dichloro substitution pattern.
- These methods are reproducible and scalable for further pharmaceutical or chemical research applications.
Properties
IUPAC Name |
6-benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVJHDWZXQWAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N=C2Cl)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653341 | |
Record name | 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778574-06-4 | |
Record name | 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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